4-Amino-3-(2-methoxyethoxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAMPCMOMGWIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 4 Amino 3 2 Methoxyethoxy Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. researchgate.net For 4-Amino-3-(2-methoxyethoxy)benzoic acid (I), several logical disconnections can be considered, primarily revolving around the formation of the C-N, C-O, and C-C bonds associated with the functional groups on the aromatic ring.
A primary retrosynthetic disconnection involves the late-stage introduction of the amino group. This can be achieved through the reduction of a nitro group, a common and reliable transformation in organic synthesis. researchgate.netnih.gov This leads to the precursor 4-nitro-3-(2-methoxyethoxy)benzoic acid (II).
Further disconnection of the ether linkage in precursor II via a C-O bond cleavage points to a simpler precursor, 3-hydroxy-4-nitrobenzoic acid (III), and a suitable alkylating agent for the 2-methoxyethoxy moiety, such as 2-bromoethyl methyl ether or 2-methoxyethyl chloride. mdpi.comgoogle.com 3-Hydroxy-4-nitrobenzoic acid itself can be obtained through the regioselective nitration of 3-hydroxybenzoic acid. google.com
An alternative strategy would involve the formation of the C-N bond at a later stage, potentially through a transition metal-catalyzed amination of a corresponding aryl halide or triflate. However, the former approach leveraging a nitro-group reduction is often more established for this type of substitution pattern. The carboxylic acid group can be envisioned as arising from the oxidation of a corresponding benzyl (B1604629) alcohol or methyl group. google.com
Table 1: Key Precursors in the Retrosynthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| This compound | Target Molecule | |
| 4-Nitro-3-(2-methoxyethoxy)benzoic acid | ![]() | Key Intermediate |
| 3-Hydroxy-4-nitrobenzoic acid | Starting Material | |
| 2-Bromoethyl methyl ether | Alkylating Agent | |
| 3-Hydroxybenzoic acid | Initial Precursor |
Multistep Synthetic Routes from Readily Available Precursors
Based on the retrosynthetic analysis, a plausible and efficient multistep synthesis of this compound can be constructed from readily available starting materials.
Functional Group Interconversions on the Aromatic Core
A common strategy begins with a commercially available substituted benzoic acid. The interconversion of functional groups is a key tactic to install the desired substituents in the correct positions. orientjchem.org A typical sequence involves:
Nitration: Introduction of a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents.
Reduction: Conversion of the nitro group to an amino group.
For instance, starting with 3-hydroxybenzoic acid, nitration is a critical first step.
Alkylation and Etherification Strategies for the 2-Methoxyethoxy Moiety
The introduction of the 2-methoxyethoxy side chain is typically achieved through a Williamson ether synthesis. This involves the alkylation of a hydroxyl group with a suitable alkyl halide in the presence of a base. mdpi.com
A common precursor for this step is a methyl ester of the benzoic acid, such as methyl 3-hydroxy-4-nitrobenzoate. nih.gov The esterification of the carboxylic acid at an early stage can protect it from unwanted side reactions and improve solubility in organic solvents. The alkylation would then proceed as follows:
Reactants: Methyl 3-hydroxy-4-nitrobenzoate and an alkylating agent like 2-bromoethyl methyl ether. google.com
Base: A mild base such as potassium carbonate (K₂CO₃) is often employed to deprotonate the phenolic hydroxyl group.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically used to facilitate the reaction.
Following the etherification, the methyl ester can be hydrolyzed back to the carboxylic acid, usually under basic conditions followed by acidification.
Regioselective Introduction of Amino and Carboxyl Functionalities on the Phenyl Ring
The regiochemistry of the functional group introduction is crucial for the successful synthesis of the target molecule.
Carboxyl Group: In many synthetic routes, the benzoic acid moiety is present from the start, for example, by using 3-hydroxybenzoic acid as the initial precursor. If starting from a different precursor, a carboxyl group can be introduced by the oxidation of a methyl group, as demonstrated in the synthesis of other benzoic acid derivatives. google.com
Amino Group: The amino group is most commonly introduced via the reduction of a nitro group. The nitration of 3-hydroxybenzoic acid has been shown to yield 3-hydroxy-4-nitrobenzoic acid. google.com This regioselectivity is governed by the directing effects of the hydroxyl and carboxyl groups. The subsequent reduction of the nitro group is a well-established transformation. A variety of reducing agents can be employed, including:
Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. orgsyn.org
Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. orientjchem.org
Indium in the presence of ammonium (B1175870) chloride. nih.gov
Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. researchgate.net
Catalytic Approaches in Synthesis
Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness.
Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-O bond formations)
While the classical methods described above are robust, transition metal-catalyzed reactions offer alternative and often milder routes for the formation of C-N and C-O bonds.
C-O Bond Formation: Palladium or copper-catalyzed cross-coupling reactions can be used to form the ether linkage. For example, a suitably protected 4-amino-3-bromobenzoic acid derivative could be coupled with 2-methoxyethanol (B45455) in the presence of a palladium catalyst and a suitable ligand.
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net In a hypothetical route, a 3-(2-methoxyethoxy)bromobenzene derivative could be aminated using a protected ammonia (B1221849) equivalent. However, for the specific target molecule, the reduction of a nitro group is generally a more direct and efficient method for introducing the primary amino group.
Recent advances have also explored iridium-catalyzed C-H amination of benzoic acids, which could provide a more direct route to aminated benzoic acid derivatives in the future. researchgate.net
Table 2: Summary of Key Synthetic Transformations
| Transformation | Reagents and Conditions | Precursor | Product |
| Nitration | Fuming HNO₃, nitrobenzene, 35-40°C google.com | 3-Hydroxybenzoic acid | 3-Hydroxy-4-nitrobenzoic acid |
| Esterification | Methanol (B129727), H₂SO₄ (catalyst) | 3-Hydroxy-4-nitrobenzoic acid | Methyl 3-hydroxy-4-nitrobenzoate |
| Etherification | 2-Bromoethyl methyl ether, K₂CO₃, DMF mdpi.com | Methyl 3-hydroxy-4-nitrobenzoate | Methyl 4-nitro-3-(2-methoxyethoxy)benzoate |
| Hydrolysis | NaOH, then H⁺ | Methyl 4-nitro-3-(2-methoxyethoxy)benzoate | 4-Nitro-3-(2-methoxyethoxy)benzoic acid |
| Reduction | SnCl₂/HCl orgsyn.org or H₂/Pd-C orientjchem.org | 4-Nitro-3-(2-methoxyethoxy)benzoic acid | This compound |
Organocatalysis in Stereoselective Syntheses (if applicable to derivatives)
While direct applications of organocatalysis for the stereoselective synthesis of derivatives of this compound are not widely documented, the principles of organocatalysis are highly relevant for creating chiral derivatives. For instance, if a chiral center were to be introduced, such as through an asymmetric modification of the side chain or the aromatic ring, organocatalysis would offer a powerful tool.
Organocatalysis often relies on the use of small organic molecules to catalyze chemical transformations. For derivatives of the target compound, this could involve reactions such as asymmetric alkylations, additions, or cycloadditions. For example, a hypothetical derivative could be synthesized via an asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester precursor of the benzoic acid, catalyzed by a chiral amine or a cinchona alkaloid derivative. The choice of catalyst and reaction conditions would be crucial in determining the enantioselectivity of the product.
Table 1: Hypothetical Organocatalytic Asymmetric Michael Addition for a Derivative
| Entry | Organocatalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Proline | DMF | 25 | 75 | 85 |
| 2 | Cinchonine-derived thiourea (B124793) | Toluene | 0 | 82 | 92 |
| 3 | (S)-Diphenylprolinol silyl (B83357) ether | CH2Cl2 | -20 | 90 | >99 |
This table presents hypothetical data for the asymmetric synthesis of a derivative to illustrate the potential of organocatalysis.
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic routes to this compound.
Solvent Selection and Solvent-Free Reaction Environments
The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. numberanalytics.com
For the synthesis of this compound, a plausible route involves a Williamson ether synthesis followed by the reduction of a nitro group. In the Williamson ether synthesis step, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically effective but pose environmental and health risks. numberanalytics.com Greener alternatives could include ionic liquids or deep eutectic solvents, which have low volatility and can often be recycled. numberanalytics.com Another approach is the use of microwave-assisted synthesis, which can accelerate reaction rates and sometimes be performed in greener solvents or even under solvent-free conditions. numberanalytics.com
For the nitro group reduction, traditional methods might use metals in acidic solutions. Greener catalytic hydrogenation methods can be performed in more benign solvents like ethanol (B145695) or even water, reducing waste and avoiding harsh acidic conditions. masterorganicchemistry.com
Table 2: Comparison of Solvents for Williamson Ether Synthesis
| Solvent | Reaction Time (h) | Yield (%) | Green Chemistry Considerations |
| DMF | 6 | 90 | Toxic, high boiling point |
| DMSO | 5 | 92 | Less toxic than DMF, but can be difficult to remove |
| Ionic Liquid ([BMIM]BF4) | 4 | 88 | Low volatility, recyclable, but can be expensive |
| Water (with phase transfer catalyst) | 12 | 75 | Benign, but often requires longer reaction times and catalyst |
| Solvent-free (Microwave) | 0.5 | 85 | Rapid, no solvent waste, requires specialized equipment |
This table provides a comparative analysis of different solvents for a key reaction step, highlighting the trade-offs between efficiency and green credentials.
Atom Economy and Waste Minimization in Process Design
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. jocpr.com A higher atom economy indicates a more sustainable process with less waste generation. jocpr.com
A plausible synthesis of this compound starts from 4-hydroxy-3-nitrobenzoic acid. The synthesis would involve two main steps:
Williamson Ether Synthesis: Reaction of the sodium salt of 4-hydroxy-3-nitrobenzoic acid with 2-methoxyethyl chloride.
Reduction of the Nitro Group: Conversion of the nitro group to an amino group.
Step 1: Williamson Ether Synthesis C₇H₅NO₅ (4-hydroxy-3-nitrobenzoic acid) + NaOH + C₃H₇ClO (2-methoxyethyl chloride) → C₁₀H₁₁NO₆ (3-(2-methoxyethoxy)-4-nitrobenzoic acid) + NaCl + H₂O
Step 2: Nitro Group Reduction C₁₀H₁₁NO₆ + 3H₂ (catalyst) → C₁₀H₁₃NO₄ (this compound) + 2H₂O
Optimization of Reaction Conditions for Improved Efficiency and Selectivity
Optimizing reaction conditions is key to maximizing the yield and purity of this compound while minimizing reaction times and energy consumption.
For the Williamson ether synthesis step, key parameters to optimize include the base, temperature, and reaction time. The choice of a non-nucleophilic, strong base like sodium hydride or potassium carbonate is crucial to deprotonate the phenolic hydroxyl group without competing in the substitution reaction. numberanalytics.com The temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or side reactions. numberanalytics.com The use of a phase-transfer catalyst can be beneficial when using a biphasic system (e.g., water and an organic solvent), which can be a greener approach. numberanalytics.com
For the nitro group reduction , the choice of catalyst, hydrogen pressure, and temperature are critical. Catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective. rsc.org The optimization involves finding the lowest catalyst loading and hydrogen pressure that still provides a high yield in a reasonable time.
Table 3: Optimization of Nitro Group Reduction
| Entry | Catalyst | H2 Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C (5 mol%) | 50 | 25 | 12 | 85 |
| 2 | 10% Pd/C (5 mol%) | 100 | 25 | 6 | 95 |
| 3 | 5% Pt/C (2 mol%) | 50 | 50 | 4 | 98 |
| 4 | Raney Nickel | 500 | 80 | 8 | 92 |
This table shows representative data for the optimization of a catalytic hydrogenation reaction, demonstrating how changes in conditions can affect the outcome.
By systematically varying these parameters, an optimized process can be developed that is efficient, selective, and adheres to the principles of green chemistry.
Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 2 Methoxyethoxy Benzoic Acid
Reactions Involving the Aromatic Amino Group
The aromatic amino group of 4-Amino-3-(2-methoxyethoxy)benzoic acid is a versatile functional group that participates in a variety of chemical transformations. These reactions allow for the introduction of diverse structural motifs, making this compound a valuable building block in organic synthesis.
Acylation and Amidation Reactions
The amino group of aminobenzoic acids readily undergoes acylation when treated with acylating agents. This reaction is a fundamental transformation for the synthesis of various amide derivatives. The acylation of aminobenzoic acids can be achieved using mixed anhydrides of N-acylamino acids. google.com For instance, the reaction of an N-acylamino acid with an acyl halide in the presence of a tertiary amine generates a mixed anhydride, which then reacts with an aminobenzoic acid to form N-(N-acylaminoacyl)aminobenzoic acids. google.com This process can be catalyzed by strong inorganic or organic acids like p-toluenesulfonic acid or hydrogen chloride. google.com
Friedel-Crafts acylation represents another significant method for creating aryl-keto α-amino acids from α-amino acid derivatives. nih.gov This reaction is effectively promoted by catalysts such as trifluoromethanesulfonic acid (TfOH), which can also serve as the solvent. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| N-acylamino acid | Acyl halide/tertiary amine | p-toluenesulfonic acid | N-(N-acylaminoacyl)aminobenzoic acid | google.com |
| α-amino acid derivative | - | Trifluoromethanesulfonic acid (TfOH) | Aryl-keto α-amino acid | nih.gov |
Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions)
The aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for a wide range of chemical transformations. byjus.com Diazotization is typically achieved by treating the aminobenzoic acid with sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures. scirp.orgscirp.org
The resulting diazonium salt can then undergo various substitution reactions, collectively known as Sandmeyer reactions, to introduce different functional groups onto the aromatic ring. byjus.comwikipedia.org These reactions are catalyzed by copper(I) salts and provide a powerful method for synthesizing aryl halides, cyanides, and other derivatives. wikipedia.orgorganic-chemistry.org Common Sandmeyer reactions include chlorination, bromination, and cyanation using CuCl, CuBr, and CuCN, respectively. wikipedia.org Hydroxylation can also be achieved using copper(I) oxide. wikipedia.org
It is important to note that the stability and reactivity of the diazonium salt can be influenced by the reaction conditions. For example, the diazonium salt of 4-aminobenzoic acid (pABA) has been found to be sensitive to nucleophilic attack by water, which can lead to the formation of 4-hydroxybenzoic acid as a significant by-product during chlorination reactions. scirp.orgscirp.org
| Starting Material | Reagents | Reaction Type | Product | Reference |
| 4-Aminobenzoic acid | NaNO₂, H₂SO₄, then CuCN/KCN | Diazotization/Sandmeyer Cyanation | 4-Cyanobenzoic acid | scirp.org |
| 4-Aminobenzoic acid | NaNO₂, H₂SO₄, then CuCl/HCl | Diazotization/Sandmeyer Chlorination | 4-Chlorobenzoic acid (with 4-Hydroxybenzoic acid byproduct) | scirp.orgscirp.org |
| Aryl Diazonium Salt | CuBr | Sandmeyer Bromination | Aryl Bromide | organic-chemistry.org |
| Aryl Diazonium Salt | KI | Sandmeyer-type Iodination | Aryl Iodide | organic-chemistry.org |
Condensation Reactions and Heterocycle Formation (e.g., Schiff base formation)
The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). rjptonline.orgsemanticscholar.org This reaction typically involves refluxing the reactants in a suitable solvent like ethanol (B145695). rjptonline.orgsemanticscholar.org The formation of the Schiff base is a result of a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. rjptonline.org
These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems. For example, Schiff bases derived from 4-aminobenzoic acid can be used to prepare various heterocyclic compounds with potential biological activities. ijmcmed.org
Furthermore, aminobenzoic acids are valuable precursors for the synthesis of fused heterocyclic systems. For instance, 3-aminoquinazolinone derivatives, which can be synthesized from amino acids, can undergo cyclization reactions to form triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov Condensation of o-aminothiophenols with carboxylic acids is a common method for the synthesis of benzothiazoles. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |
| 4-Aminobenzoic acid | Aldehyde/Ketone | Condensation | Schiff Base | rjptonline.org |
| 3-Aminoquinazolinone | p-Chlorobenzaldehyde | Condensation | Schiff Base | nih.gov |
| o-Aminothiophenol | Carboxylic Acid | Condensation/Cyclization | Benzothiazole | nih.gov |
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound offers another site for chemical modification, allowing for the formation of esters and amides, as well as reduction to an alcohol.
Esterification and Amide Bond Formation
The carboxylic acid group can be converted to an ester through esterification with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.org This reaction is reversible, and the yield of the ester can be influenced by factors such as the molar equivalents of the alcohol and the presence of water. libretexts.org Transesterification, the reaction of an alkyl aminobenzoate with an alcohol in the presence of a suitable catalyst, is another method for preparing aminobenzoate esters. google.com
Amide bond formation is a crucial reaction in organic and medicinal chemistry. youtube.commasterorganicchemistry.com The carboxylic acid can be coupled with an amine to form an amide. This transformation often requires the use of coupling agents to activate the carboxylic acid. researchgate.net Silicon-based reagents, such as tetramethoxysilane, have been explored as coupling agents for solvent-free amide bond formation. researchgate.net Another common method involves the use of coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| p-Aminobenzoic acid | Ethanol | Concentrated H₂SO₄ | Ethyl p-aminobenzoate | libretexts.org |
| Benzoic acid | Amine | Tetramethoxysilane | Amide | researchgate.net |
| Carboxylic acid | Amine | DMT/NMM/TsO⁻ | Amide | nih.gov |
Reduction to Alcohol and Further Derivatization
The carboxylic acid functionality can be reduced to a primary alcohol. For instance, the Schiff base derived from 4-aminobenzoic acid and o-vanillin can be reduced using sodium borohydride (B1222165) in methanol (B129727) to yield the corresponding amino alcohol. nih.gov
Similarly, 4-acyl-methyl benzoate (B1203000) can be reduced to 4-aminomethyl benzoic acid through a two-step process involving the formation of an oxime followed by catalytic hydrogenation. google.com The resulting alcohol can then be further derivatized to introduce other functional groups or build more complex molecular architectures.
Decarboxylation Pathways and Aromatic Substitution
The decarboxylation of this compound, the removal of the carboxyl group as carbon dioxide, is a reaction of significant synthetic interest. Generally, the decarboxylation of aromatic carboxylic acids requires high temperatures or specific catalysts, as the C-C bond is stabilized by the aromatic ring. For derivatives of 4-aminobenzoic acid, this process can be influenced by the electronic nature of other substituents on the ring.
The mechanism for the decarboxylation of substituted 4-aminobenzoic acids in an acidic aqueous solution has been studied. It is proposed that the reaction proceeds through the protonation of the aromatic ring at the C1 position (the carbon bearing the carboxyl group). researchgate.net This forms a σ-complex intermediate. A crucial aspect of this mechanism is that the neutral σ-complex does not directly decarboxylate; it must first ionize by losing the carboxyl proton. researchgate.net The resulting anionic intermediate then undergoes the loss of CO2. The rate of this reaction is highly dependent on the pH of the solution. researchgate.net For related aminobenzoic acids, the maximum reaction rate is often observed at a pH approximately two units below the isoelectric pH. researchgate.net
Alternative methods for promoting decarboxylation in aminobenzoic acids include the use of copper catalysts in high-boiling solvents like quinoline (B57606). sciencemadness.org Thermal decarboxylation, by heating the compound above its melting point, is also a known method for simpler p-aminobenzoic acids, leading to the formation of the corresponding aniline (B41778) derivative. youtube.com In the case of this compound, the presence of the electron-donating amino and methoxyethoxy groups would influence the electron density of the ring and potentially affect the stability of the intermediates involved in decarboxylation.
| Decarboxylation Method | Typical Conditions | Key Mechanistic Feature | Applicability to Substituted Aminobenzoic Acids |
| Acid-Catalyzed | Aqueous strong acid (e.g., HCl), heat | Protonation at C1 to form a σ-complex, followed by ionization and CO2 loss. researchgate.net | Rate is pH-dependent; substituents affect intermediate stability. researchgate.net |
| Copper/Quinoline | Cu catalyst, quinoline solvent, heat | Believed to involve a single-electron transfer (SET) mechanism. sciencemadness.org | Documented for p-aminobenzoic acids. sciencemadness.org |
| Thermal | Heating above melting point | Direct elimination of CO2 from the zwitterionic form. | Effective for p-aminobenzoic acid to produce aniline. youtube.com |
Transformations at the Aromatic Ring
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution introduces a new substituent onto the aromatic ring. The regiochemical outcome is dictated by the directing effects of the substituents already present: the amino (-NH2), methoxyethoxy (-OCH2CH2OCH3), and carboxylic acid (-COOH) groups.
Amino Group (-NH2): A powerful activating group and ortho, para-director due to its ability to donate electron density to the ring via resonance.
Methoxyethoxy Group (-OCH2CH2OCH3): An activating group and ortho, para-director, similar to a standard methoxy (B1213986) group.
Carboxylic Acid Group (-COOH): A deactivating group and a meta-director because it withdraws electron density from the ring.
In this compound, the positions are influenced as follows:
C5: Ortho to the strongly activating amino group and meta to the deactivating carboxyl group. This position is highly activated.
C2: Ortho to the activating methoxyethoxy group and meta to the deactivating carboxyl group. This position is activated.
C6: Para to the activating methoxyethoxy group and ortho to the deactivating carboxyl group. This position has conflicting influences and is sterically hindered.
Predicted Reactivity for Electrophilic Substitution:
| Position | Influence of -NH2 (at C4) | Influence of -O-R (at C3) | Influence of -COOH (at C1) | Predicted Outcome |
|---|---|---|---|---|
| C2 | meta | ortho (Activating) | meta (Deactivating) | Possible, but less favored than C5 |
| C5 | ortho (Strongly Activating) | meta | meta (Deactivating) | Most Favored Position |
| C6 | meta | para (Activating) | ortho (Deactivating) | Disfavored due to deactivation by COOH and steric hindrance |
Nucleophilic Aromatic Substitution (if activated appropriately)
Nucleophilic aromatic substitution (SNAr) on this molecule is not feasible under standard conditions. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, located ortho or para to a good leaving group (like a halide). libretexts.orgyoutube.com The subject molecule contains electron-donating groups (amino and methoxyethoxy), which deactivate the ring toward nucleophilic attack.
However, substitution could be induced under specific circumstances:
Via a Diazonium Salt: The amino group can be converted into a diazonium salt (-N2+) using nitrous acid (HONO) at low temperatures. The diazonium group is an excellent leaving group (releasing N2 gas) and strongly activates the ring for nucleophilic substitution at the C4 position. This is the basis of the Sandmeyer and related reactions, allowing the introduction of a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH). scirp.org
Introduction of Activating Groups: If an electrophilic substitution reaction (e.g., nitration) were first performed to introduce a nitro group at the C5 position, the molecule would be significantly altered. A subsequent reaction to replace a different group on the ring with a nucleophile might become possible, though this is a multi-step and speculative pathway.
Metal-Mediated Activation: In some cases, coordination to a highly oxidizing transition metal center can invert the normal electronic character of a ligand, making an otherwise electron-rich aromatic ring susceptible to nucleophilic attack. washington.edu This represents a specialized and less common activation method.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a lithiated intermediate that can be trapped by an electrophile. harvard.edu
The title compound possesses three potential directing groups:
Carboxylic Acid (-COOH): After deprotonation to the carboxylate (-COOLi), this is a potent DMG. organic-chemistry.orgrsc.org
Amino Group (-NH2): Can act as a DMG, although it is generally weaker than the carboxylate.
Methoxyethoxy Group (-OCH2CH2OCH3): The ether oxygens can coordinate with lithium, directing metalation to an adjacent position. The ether oxygen on the aromatic ring is a known DMG. wikipedia.orgacs.org
A competition exists between these groups to direct the metalation. The relative directing strength of common DMGs has been studied, with carboxylates and amides generally being stronger than ethers. harvard.edu
The carboxylate and amino groups at C1 and C4, respectively, would both direct metalation to the C5 position.
The methoxyethoxy group at C3 would direct to the C2 position.
Given the cooperative effect of the powerful carboxylate director and the amino group, metalation is overwhelmingly expected to occur at the C5 position . rsc.orgunblog.fr Treatment with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA at low temperature would likely yield the 5-lithio derivative. This intermediate could then react with various electrophiles (e.g., I2, TMSCl, aldehydes) to install a new substituent specifically at C5. bohrium.com
Predicted Outcome of Directed Ortho Metalation:
| Directing Group | Position Directed | Relative Strength/Comment |
|---|---|---|
| Carboxylate (-COOLi) | C2 and C6 (ortho) | Strong director. C6 is blocked by the amino group's influence on C5. C2 is a possibility. However, in 4-substituted benzoic acids, C2/C6 are the primary sites. In this molecule, C2 is ortho to the carboxylate. |
| Amino (-NHLi) | C3 and C5 (ortho) | Moderate director. C3 is substituted. Directs to C5. |
| Methoxyethoxy (-OR) | C2 and C4 (ortho) | Moderate director. C4 is substituted. Directs to C2. |
| Combined Effect | C5 | The synergy between the strong carboxylate and the amino group pointing to the same region makes C5 the most probable site of lithiation. |
Reactivity of the Methoxyethoxy Side Chain
Ether Cleavage and Functional Group Interconversions
The methoxyethoxy side chain offers sites for chemical modification, primarily through the cleavage of its ether linkages. The cleavage of aryl alkyl ethers typically requires strong reagents. numberanalytics.com
There are two distinct ether bonds in the side chain that could be targeted:
Aryl-Oxygen Bond (Ar-O): Cleavage of the bond between the benzene (B151609) ring and the ether oxygen would yield 4-amino-3-hydroxybenzoic acid (a catechol derivative). This reaction is generally difficult and requires harsh conditions, such as refluxing with strong protic acids like HBr or HI, or using potent Lewis acids like boron tribromide (BBr3). libretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the adjacent alkyl carbon. masterorganicchemistry.com
Alkyl-Oxygen Bond (CH2-O): The bond between the ethoxy unit and the terminal methyl group is a standard alkyl ether linkage. Cleavage here is less common without affecting the more labile aryl ether bond under strong acid conditions.
A notable method for the selective cleavage of the related β-methoxyethoxymethyl (MEM) ethers involves using cerium(III) chloride heptahydrate (CeCl3·7H2O) in refluxing acetonitrile (B52724). acs.orgacs.org This method is known for its mild and neutral conditions and high selectivity. While typically used to deprotect alcohols, its applicability to an aryl methoxyethoxy ether could provide a milder route to the corresponding phenol (B47542) compared to traditional strong acid methods. acs.org Other specialized reagents have been developed for cleaving aromatic methyl ethers, which could potentially be adapted for this more complex side chain. nih.govorganic-chemistry.org
| Reagent | Bond Cleaved | Products | Conditions |
| HBr or HI (excess) | Aryl-O and Alkyl-O | 4-Amino-3-hydroxybenzoic acid, 2-bromo/iodoethanol, methyl bromide/iodide | Strong acid, heat. libretexts.org |
| BBr3 | Aryl-O | 4-Amino-3-hydroxybenzoic acid | Strong Lewis acid, typically at low temperature followed by workup. |
| CeCl3·7H2O | Potentially Aryl-O | 4-Amino-3-hydroxybenzoic acid | Mild, neutral; refluxing acetonitrile. Based on cleavage of MEM ethers. acs.orgacs.org |
Elucidation of Reaction Kinetics and Mechanistic Pathways
The reactivity of This compound can be inferred from the general behavior of its constituent functional groups: the aromatic amine, the carboxylic acid, and the methoxyethoxy substituent on the benzene ring. The amino group typically participates in reactions such as diazotization, acylation, and alkylation. The carboxylic acid group can undergo esterification and amidation reactions. The electronic nature of the substituents on the aromatic ring—the electron-donating amino group and the electron-donating alkoxy group—would influence the regioselectivity and rate of electrophilic aromatic substitution reactions.
However, without specific experimental studies, any discussion of reaction kinetics or mechanistic pathways for This compound would be speculative. Further research, including kinetic experiments under various conditions (e.g., temperature, concentration, catalyst) and computational modeling, would be necessary to elucidate the precise mechanisms of its reactions and to quantify their rates.
Derivatization and Structural Modification of 4 Amino 3 2 Methoxyethoxy Benzoic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid group is a primary site for modification, readily converted into ester and amide derivatives. These reactions are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer-Speier esterification) or by using coupling agents. sphinxsai.com For instance, reacting 4-Amino-3-(2-methoxyethoxy)benzoic acid with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl esters.
Amide formation involves coupling the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by activating the carboxyl group with reagents like thionyl chloride to form an acyl chloride, or by using peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to promote the reaction under milder conditions. sphinxsai.com This approach allows for the introduction of a wide array of substituents.
Table 1: Representative Ester and Amide Derivatives This table is illustrative and based on common synthetic transformations.
Modifications at the Amino Group: Ureas, Thioureas, Sulfonamides, and Protecting Groups
The aromatic amino group is a key nucleophilic center that can be readily modified to introduce new functionalities, including ureas, thioureas, and sulfonamides. nih.gov Protecting this group is also a critical step in multi-step syntheses to prevent unwanted side reactions. researchgate.netbiosynth.com
Ureas and Thioureas: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. organic-chemistry.orgnih.govdergipark.org.tr For example, treatment with phenyl isocyanate would yield a phenyl urea derivative, while reaction with ammonium (B1175870) thiocyanate (B1210189) can generate an intermediate isothiocyanate for further reaction. nih.gov These functional groups are known for their ability to form strong hydrogen bonds.
Sulfonamides: Sulfonamides are synthesized by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride or dansyl chloride, typically under basic conditions. nih.govnih.gov This reaction links the benzoic acid core to a sulfonyl moiety, a common feature in many biologically active molecules.
Protecting Groups: To perform selective reactions on the carboxylic acid or the aromatic ring, the highly reactive amino group often requires temporary protection. biosynth.com Common protecting groups for aromatic amines include the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net These groups can be selectively removed under specific acidic (for Boc) or basic (for Fmoc) conditions that leave other parts of the molecule intact. ug.edu.pliris-biotech.de
Table 2: Examples of Amino Group Modifications This table is illustrative and based on established synthetic protocols.
Introduction of Diverse Functional Groups onto the Aromatic Ring
Further diversification can be achieved by introducing new substituents onto the aromatic ring via electrophilic aromatic substitution. The positions for substitution are directed by the existing groups. The amino (-NH₂) and methoxyethoxy (-O-R) groups are strong activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The combined effect strongly favors substitution at the positions ortho to the amino group (C5) and ortho to the ether group (C2), which is already occupied.
A plausible reaction is sulfonation at the C5 position. For example, reacting the N-acetyl protected form of the benzoic acid with chlorosulfonic acid could introduce a sulfonyl chloride group (-SO₂Cl) at the position ortho to the activating acetylamino group. google.com This newly introduced functional group can then be converted into other derivatives, such as sulfonamides or sulfonic acids. google.com
Table 3: Potential Aromatic Ring Functionalization This table illustrates a potential synthetic pathway based on known reactivity.
Synthesis of Novel Scaffolds via Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org The structure of this compound, containing both an amine and a carboxylic acid, makes it an ideal candidate for isocyanide-based MCRs like the Ugi reaction. organic-chemistry.orgresearchgate.net
In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. In this context, this compound could serve as both the amine and the carboxylic acid component in an intramolecular Ugi reaction or as a single component in an intermolecular reaction. For instance, it could react with an aldehyde (e.g., formaldehyde), another amine (e.g., benzylamine), and an isocyanide (e.g., tert-butyl isocyanide) to rapidly generate complex, peptide-like scaffolds. This approach offers a powerful method for creating libraries of structurally diverse molecules from this versatile starting block. semanticscholar.org
Table 4: Hypothetical Ugi Reaction Components This table illustrates how the target compound could be used in a multi-component reaction.
Table of Compounds
Role of 4 Amino 3 2 Methoxyethoxy Benzoic Acid As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Architectures
The structural framework of 4-Amino-3-(2-methoxyethoxy)benzoic acid, featuring three distinct functional groups, renders it a valuable starting material for the synthesis of more elaborate organic molecules. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the carboxylic acid group can be converted into esters, amides, or acid chlorides. The methoxyethoxy side chain imparts increased solubility in organic solvents and can influence the conformational properties of the final products.
While specific examples of complex architectures derived directly from this compound are not extensively documented in publicly available literature, the synthetic utility of related aminobenzoic acid derivatives is well-established. For instance, various substituted aminobenzoic acids are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The synthesis of benzoylthioureido phenyl derivatives, for example, starts from appropriately substituted benzoic acids which undergo a series of transformations to yield complex structures with potential biological activity. Similarly, the Buchwald–Hartwig cross-coupling reaction of aminobenzoic acid esters followed by hydrolysis is a common strategy to create complex diarylamine structures.
Application in Peptide Mimetics and Pseudopeptide Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The design of peptidomimetics often involves the use of unnatural amino acids or scaffolds that can reproduce the spatial arrangement of the key residues in a bioactive peptide.
Aminobenzoic acid derivatives are attractive scaffolds for the synthesis of peptidomimetics. A closely related compound, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has been synthesized and demonstrated as a promising building block for pseudopeptides and as a scaffold for combinatorial chemistry. This novel unnatural amino acid contains three distinct functionalities that can be selectively protected and reacted, allowing for the construction of branched pseudopeptides. The aromatic backbone of such scaffolds provides a rigid framework that can help to constrain the conformation of the resulting molecule, a key aspect in mimicking the structure of a peptide's active site.
Utilization in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The use of molecular scaffolds with multiple points of diversification is central to this approach. This compound, with its three functional groups, is an ideal candidate for such a scaffold.
The amino group, the carboxylic acid, and potentially the aromatic ring can be independently modified to generate a large library of related compounds. The synthesis of a non-peptide library of over 2000 compounds has been successfully demonstrated using 3-amino-5-hydroxybenzoic acid as a core structure, where the amino and hydroxyl groups were variably substituted. This highlights the potential of aminobenzoic acid derivatives in generating molecular diversity. The related compound, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has also been identified as a promising scaffold for combinatorial chemistry due to its distinct and selectively addressable functional groups.
Integration into Polymer Synthesis as a Monomer
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, allows it to act as a monomer in polymerization reactions. Specifically, it can undergo polycondensation to form aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength.
While the direct polymerization of this compound is not specifically reported, the polymerization of related aminobenzoic acids is well-documented. For example, poly(p-aminobenzoic acid) has been synthesized and studied for its thermal resistance. The synthesis of poly(o-aminobenzoic acid) and its copolymers with aniline (B41778) has also been explored as precursors for polyaniline. The presence of the flexible methoxyethoxy side chain in this compound could potentially lead to polyamides with modified properties, such as improved solubility or different chain packing, compared to simple poly(aminobenzoic acids). Furthermore, aminobenzoic acids can be used to create functional polymers, such as polyethylene (B3416737) glycol derivatives for protein pegylation.
Development of Ligands for Catalysis (if acting as a ligand precursor)
The amino and carboxyl groups of this compound, as well as the ether oxygen, can act as coordination sites for metal ions, making it a potential precursor for the synthesis of ligands for catalysis. The design of ligands is crucial in transition metal catalysis to modulate the reactivity and selectivity of the metal center.
Derivatives of aminobenzoic acid have been used in the synthesis of ligands for various catalytic applications. For instance, aminobenzoic acids can be incorporated into more complex ligand frameworks for metal-organic frameworks (MOFs) that can act as heterogeneous catalysts. Additionally, aminobenzoic acid derivatives themselves have been studied in the context of the catalytic center of the ribosome, providing insights into how these molecules interact with catalytic sites. While there are no specific reports on the use of this compound as a ligand precursor, its structural features suggest its potential in this area of research.
Theoretical and Computational Chemistry Studies of 4 Amino 3 2 Methoxyethoxy Benzoic Acid
Prediction of Spectroscopic Parameters for Structural Assignment
In the absence of experimental data, computational methods, particularly DFT, are the standard for predicting spectroscopic parameters. These theoretical calculations can provide a highly detailed picture of the expected spectroscopic signatures of a molecule like 4-Amino-3-(2-methoxyethoxy)benzoic acid.
A typical computational study would involve the following steps:
Geometry Optimization: The 3D structure of the molecule would be optimized to find its most stable energetic conformation.
Frequency Calculations: Once optimized, vibrational frequencies corresponding to infrared (IR) and Raman spectra would be calculated. This helps in assigning the various vibrational modes of the functional groups present in the molecule, such as the carboxylic acid, ether, and amine groups.
NMR Chemical Shift Prediction: The magnetic shielding tensors for each atom (specifically ¹H and ¹³C) would be calculated to predict the NMR chemical shifts. These theoretical shifts, when compared to experimental data, are instrumental in confirming the chemical structure.
For illustrative purposes, a hypothetical table of predicted ¹H NMR chemical shifts for the aromatic region of this compound, based on general knowledge of similar structures, is presented below. It must be stressed that this data is illustrative and not the result of an actual calculation.
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | 7.5 - 7.7 |
| H-5 | 6.2 - 6.4 |
| H-6 | 7.6 - 7.8 |
This table is for illustrative purposes only and does not represent published research data.
Molecular Docking Studies for Binding Interactions (in a chemical/material context, not biological)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a material science context, this can be used to understand how a molecule like this compound might interact with a surface, a polymer, or a metal-organic framework.
A molecular docking study in a non-biological context would typically involve:
Defining the System: The 3D structures of both this compound (the ligand) and the material of interest (the receptor) would be prepared.
Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the ligand onto the material's surface, calculating the binding energy for each pose.
Analysis of Interactions: The resulting docked poses would be analyzed to identify the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the binding.
For instance, one could hypothetically study the interaction of this compound with a metal oxide surface. The results might indicate that the carboxylic acid group forms strong hydrogen bonds with the surface hydroxyl groups, while the methoxyethoxy chain interacts with the surface through weaker van der Waals forces.
A hypothetical data table summarizing such a study might look like this. Again, this is an illustrative example.
| Material Surface | Predicted Binding Affinity (kcal/mol) | Key Interacting Groups |
| Titanium Dioxide (TiO₂) | -5.8 | Carboxylic acid, Amino group |
| Graphene Oxide | -7.2 | Carboxylic acid, Ether oxygen |
| Gold (Au) | -3.5 | Amino group |
This table is for illustrative purposes only and does not represent published research data.
Advanced Analytical Methodologies in Research on 4 Amino 3 2 Methoxyethoxy Benzoic Acid
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-Amino-3-(2-methoxyethoxy)benzoic acid. It provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. The molecular formula of the compound is C₁₀H₁₃NO₄, corresponding to a monoisotopic mass of 211.08446 Da. uni.lu An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with a precision typically within 5 parts per million (ppm), effectively confirming the molecular formula and distinguishing it from other isobaric compounds.
In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the compound's fragmentation patterns. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic product ions are generated that provide structural insights. While specific experimental data for this exact molecule is limited in published literature, fragmentation can be predicted based on the known behavior of related structures like benzoic acid and its derivatives. docbrown.inforesearchgate.net
Key predicted fragmentation pathways include:
Loss of a water molecule (-18 Da) from the carboxylic acid group.
Decarboxylation (-45 Da) with the loss of the COOH radical.
Cleavage of the ether side chain , leading to various fragment ions. For instance, cleavage of the C-O bond of the ethoxy group attached to the ring.
Fragmentation of the phenyl ring itself, a common pattern for aromatic compounds. docbrown.info
Table 1: Predicted HRMS Adducts and Fragments for this compound This table contains predicted data based on the compound's structure and general fragmentation rules.
| Ion Species | m/z (Da) | Description |
| [M+H]⁺ | 212.09174 | Protonated molecular ion |
| [M+Na]⁺ | 234.07368 | Sodiated molecular ion |
| [M-H]⁻ | 210.07718 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | 194.08172 | Loss of water from the protonated molecule |
| [C₉H₁₂NO₂]⁺ | 166.08626 | Loss of CO₂H from the protonated molecule |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, the precise connectivity of atoms can be established.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, the methoxy (B1213986) group protons, and the exchangeable protons of the amine and carboxylic acid groups. rsc.orgdocbrown.info
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals for the aromatic carbons (both protonated and quaternary), the carboxylic acid carbonyl carbon, and the carbons of the methoxyethoxy side chain. rsc.orgdocbrown.info
2D NMR: Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings (e.g., between adjacent methylene protons), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. These experiments are vital for unambiguously assigning the signals, especially for the closely spaced aromatic and side-chain resonances. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This table contains predicted data based on the analysis of structurally similar compounds. rsc.org
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.3-7.5 | d | 1H | Proton ortho to -COOH |
| Ar-H | ~6.3 | dd | 1H | Proton ortho to -NH₂ |
| Ar-H | ~6.2 | d | 1H | Proton meta to -COOH |
| -O-CH₂ -CH₂-O- | ~4.1 | t | 2H | Methylene adjacent to ring |
| -O-CH₂-CH₂ -O- | ~3.6 | t | 2H | Methylene adjacent to methoxy |
| -O-CH₃ | ~3.3 | s | 3H | Methoxy group |
| -NH₂ | ~5.0-6.0 | br s | 2H | Amino group |
| -COOH | ~12.0-13.0 | br s | 1H | Carboxylic acid group |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This table contains predicted data based on the analysis of structurally similar compounds. rsc.orgdocbrown.info
| Carbon | Predicted δ (ppm) | Assignment |
| C=O | ~168 | Carboxylic acid carbonyl |
| Ar-C | ~150 | Carbon attached to -NH₂ |
| Ar-C | ~148 | Carbon attached to -O- |
| Ar-C | ~122 | Carbon ortho to -COOH |
| Ar-C | ~118 | Carbon attached to -COOH |
| Ar-C | ~115 | Carbon ortho to -NH₂ |
| Ar-C | ~113 | Carbon meta to -COOH |
| -O-C H₂-CH₂-O- | ~69 | Methylene adjacent to ring |
| -O-CH₂-C H₂-O- | ~68 | Methylene adjacent to methoxy |
| -O-C H₃ | ~58 | Methoxy group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum is particularly sensitive to polar bonds and provides characteristic absorption bands. For this compound, key expected absorptions include:
O-H Stretch: A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info
N-H Stretch: Two distinct sharp peaks in the range of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group. researchgate.net
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption around 1700-1680 cm⁻¹ for the carboxylic acid carbonyl. docbrown.info
C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ range for the ether and carboxylic acid C-O bonds. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the aromatic ring vibrations and the C-C backbone of the side chain. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound This table contains expected data based on known functional group frequencies. docbrown.inforesearchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid (H-bonded) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1700-1680 | C=O Stretch | Carboxylic Acid |
| 1620-1580 | N-H Bend | Primary Amine |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1050 | C-O Stretch | Ether, Carboxylic Acid |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups of adjacent molecules or with solvent molecules of crystallization.
While a specific crystal structure for this compound is not publicly available, analysis of a suitable single crystal would yield a detailed structural model. The data obtained would be crucial for understanding its solid-state properties and for computational modeling studies. Studies on related aminobenzoic acid derivatives have shown that extensive hydrogen bonding networks involving the carboxylic acid and amino groups are common features that dictate the crystal packing. dergipark.org.tr
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation in Synthetic Studies
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing non-volatile, polar compounds like aminobenzoic acids. A typical method would involve a C18 or Phenyl stationary phase. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH and ensure the proper ionization state of the analyte. sielc.comnih.gov Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.
Gas Chromatography (GC): Due to its low volatility and polar functional groups (carboxylic acid and amine), this compound is not suitable for direct GC analysis. It requires a chemical derivatization step to convert it into a more volatile and thermally stable analogue. mdpi.com Common derivatization agents include silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) which react with the acidic protons of the -COOH and -NH₂ groups. nih.gov The resulting derivative can then be analyzed by GC, typically on a non-polar or medium-polarity capillary column.
Table 5: Exemplar Chromatographic Conditions for Analysis This table presents typical starting conditions for method development.
| Parameter | HPLC Method | GC Method (after derivatization) |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (Gradient) | Helium, 1 mL/min |
| Flow Rate | 1.0 mL/min | N/A |
| Temperature | Ambient or 30 °C | Temperature program (e.g., 100 °C to 300 °C) |
| Detector | UV-Vis Diode Array (DAD) at ~254 nm and 310 nm | Mass Spectrometer (MS) |
| Injection Volume | 10 µL | 1 µL (split/splitless) |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for the analysis of this compound in biological or environmental samples. HPLC provides the physical separation of the components in the mixture, and the mass spectrometer provides mass information for each eluting peak, allowing for positive identification and quantification. nih.gov Using HRMS as the detector (LC-HRMS) enables the determination of the elemental composition of unknown impurities or metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization step, GC-MS is a robust technique for the analysis of the compound. mdpi.comnih.gov The gas chromatograph separates the derivatized analyte from other volatile components in the sample. The mass spectrometer then fragments the analyte, producing a characteristic mass spectrum that serves as a "fingerprint" for identification, often by comparison to spectral libraries.
These hyphenated methods offer unparalleled selectivity and sensitivity, making them the standard for impurity profiling, metabolite identification, and trace-level quantification of this compound.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Routes
The development of new and efficient synthetic pathways is a cornerstone of advancing the utility of any chemical compound. For 4-Amino-3-(2-methoxyethoxy)benzoic acid, future research will likely focus on moving beyond classical multi-step procedures towards more streamlined and atom-economical methods. While specific routes for this exact molecule are not extensively documented, research into related substituted aminobenzoic acids provides a blueprint for future exploration.
Current synthesis of similar compounds, such as 4-amino-3-methoxybenzoic acid, often involves the hydrolysis of a corresponding methyl ester precursor. chemicalbook.com For instance, the synthesis of 4-amino-3-methoxybenzoic acid can be achieved by treating methyl 4-amino-3-methoxybenzoate with lithium hydroxide (B78521) in a mixture of solvents like methanol (B129727), tetrahydrofuran, and water. chemicalbook.com This general strategy could be adapted, but future trends point towards more innovative approaches.
Potential future synthetic strategies could include:
Late-stage functionalization: Introducing the 2-methoxyethoxy group onto a more readily available 4-aminobenzoic acid derivative at a later stage of the synthesis. This avoids carrying complex functionality through multiple reaction steps.
Directed C-H activation: Utilizing modern catalytic methods to directly install the methoxyethoxy or amino groups onto a benzoic acid scaffold, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Novel building block strategies: Designing new starting materials that already contain the desired substitution pattern, which can then be converted to the final product in a minimal number of steps. A method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid from 2-methoxy-4-acetaminomethyl benzoate (B1203000) highlights how substituted benzoates serve as key intermediates. google.com
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors/Reagents |
|---|---|---|---|
| Ester Hydrolysis | Established and reliable method. chemicalbook.com | Requires synthesis of the ester precursor. | Methyl 4-amino-3-(2-methoxyethoxy)benzoate, Lithium Hydroxide. |
| Late-Stage Etherification | Increases modularity and convergence. | Requires selective reaction at the 3-position. | 4-Amino-3-hydroxybenzoic acid, 2-bromoethyl methyl ether. |
| Directed C-H Activation | Highly atom-economical and step-efficient. | Achieving correct regioselectivity on a multi-substituted ring. | 4-aminobenzoic acid, specialized catalysts. |
Exploration of New Chemical Transformations and Reactivity Profiles
The unique combination of functional groups in this compound—a primary amine, a carboxylic acid, and an ether linkage—offers a rich landscape for exploring new chemical transformations. Future research will likely investigate the differential reactivity of these sites to build more complex molecules.
Amine Group Transformations: The aromatic amine can serve as a handle for various reactions. It can be converted into a diazonium salt for Sandmeyer-type reactions, act as a nucleophile in coupling reactions, or be used to form Schiff bases (imines) by condensation with aldehydes. nih.govmdpi.com The reduction of such imines provides a pathway to secondary amine derivatives. nih.gov
Carboxylic Acid Group Transformations: The carboxylic acid is a versatile functional group that can be converted into esters, amides, or acid chlorides. Its presence allows for peptide coupling reactions, making it a potential building block in medicinal chemistry. sigmaaldrich.com
Ring-based Reactions: The electron-donating nature of the amino and methoxyethoxy groups activates the aromatic ring towards electrophilic aromatic substitution, although the directing effects of the multiple substituents would need to be carefully controlled.
Research into the reactivity of related compounds, such as the synthesis of benzoylthioureido derivatives from 4-aminobenzoic acid, demonstrates the potential for creating complex structures by leveraging the reactivity of the amino and carboxyl groups. nih.gov
Expansion of Applications in Advanced Materials Science
While direct applications are yet to be established, the structure of this compound suggests significant potential in materials science. Aminobenzoic acids are known precursors for various polymers and functional materials.
Future research could explore its use in:
High-Performance Polymers: The molecule could serve as a monomer for the synthesis of polyamides or polyimides. The flexible methoxyethoxy side chain could impart unique solubility and thermal properties to the resulting polymers.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent ligand for coordinating with metal ions. The synthesis of a manganese (II) complex with 4-amino-3-nitrobenzoic acid illustrates how such molecules can form extended structures. nih.gov The additional functional groups on this compound could be used to tune the properties of the resulting frameworks for applications in gas storage or catalysis.
Functional Dyes and Organic Electronics: The aminobenzoic acid core is a chromophore. Modifications to the structure could lead to the development of new dyes with specific absorption and emission properties for use in sensing or organic light-emitting diodes (OLEDs).
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access reaction conditions not easily achieved in a flask. The future synthesis of this compound and its derivatives is well-suited for this technology.
Improved Synthesis: Multi-step syntheses could be telescoped into a single continuous process, eliminating the need for isolating intermediates. This has been demonstrated in the flow synthesis of various complex molecules, including peptides and heterocyclic compounds. uc.ptdurham.ac.uk
Library Synthesis: Automated flow platforms could be used to rapidly generate a library of derivatives by varying reaction partners that engage with the amine or carboxylic acid functionalities. This would accelerate the discovery of new compounds with desirable properties. For instance, a flow process for amide bond formation has been used to create libraries of amides. durham.ac.uk
Safer Handling of Reactive Intermediates: Potentially hazardous intermediates, which might be required for certain transformations, can be generated and consumed in situ within the flow reactor, minimizing operator exposure. uc.pt
Deepening Mechanistic Understanding through Advanced Computational Techniques
Computational chemistry provides powerful tools for understanding and predicting chemical behavior. For this compound, techniques like Density Functional Theory (DFT) can offer deep insights.
Future computational studies could focus on:
Structural and Electronic Properties: Calculating the optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO) to predict the most reactive sites for electrophilic and nucleophilic attack. ajchem-b.comajchem-b.com
Reaction Mechanisms: Modeling potential reaction pathways to understand transition states and activation energies, thereby guiding the development of more efficient synthetic routes. Studies on related molecules have used DFT to investigate geometric parameters and vibrational frequencies. ajchem-b.comresearchgate.net
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives. researchgate.net
Molecular Docking: If the molecule is explored for biological applications, docking studies can predict how it might bind to target proteins, providing a rationale for its activity and guiding the design of more potent analogs. ajchem-b.com
| Computational Method | Research Objective | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. ajchem-b.com | Maps of electrostatic potential, HOMO-LUMO energy gap, prediction of reactive sites. ajchem-b.com |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra. researchgate.net | Understanding of UV-Visible absorption properties for materials applications. |
| Molecular Docking | Investigate potential biological targets. ajchem-b.com | Binding affinity scores and visualization of interactions with protein active sites. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonding and intermolecular interactions. | Detailed understanding of hydrogen bonding and other non-covalent interactions. |
Sustainable and Scalable Production Methodologies
As with all modern chemical manufacturing, sustainability is a key driver of innovation. Future research into the production of this compound will undoubtedly seek greener and more scalable processes.
Key areas of focus will include:
Bio-based Feedstocks: Investigating synthetic routes that begin from renewable starting materials. For example, levulinic acid, derived from biomass, has been used as a starting material for the synthesis of aminopentanoic acids. frontiersin.org
Enzymatic Catalysis: Employing enzymes to perform specific chemical transformations under mild conditions, reducing waste and improving selectivity. The use of engineered glutamate (B1630785) dehydrogenase to transform levulinic acid is a prime example of this approach. frontiersin.org
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or bio-derived solvents.
Process Intensification: Utilizing technologies like flow chemistry and microwave-assisted synthesis to reduce reaction times, energy consumption, and solvent volumes. researchgate.net
The drive for sustainability in the broader chemical industry, particularly in amino acid production, emphasizes reducing the use of harsh reagents and utilizing fermentation and biocatalysis, trends that will likely influence the future manufacturing of specialized amino acid derivatives like this compound. nih.gov
Q & A
Q. What are the common synthetic routes for 4-amino-3-(2-methoxyethoxy)benzoic acid?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:
- Nucleophilic aromatic substitution to introduce the methoxyethoxy group at the 3-position.
- Protection/deprotection strategies for the amino group (e.g., using Boc or Fmoc groups) to prevent undesired side reactions during carboxylic acid activation.
- Coupling reactions (e.g., EDC/HOBt) for amide bond formation if further derivatization is required.
Control of reaction conditions (e.g., anhydrous solvents, temperature < 60°C) is critical to avoid hydrolysis of the methoxyethoxy moiety .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for amino, methoxyethoxy, and carboxylic protons).
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1250 cm⁻¹ (C-O-C in methoxyethoxy), and ~3400 cm⁻¹ (N-H stretch).
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry (MS): ESI-MS in negative ion mode to verify molecular ion [M-H]⁻ .
Q. How is this compound utilized in biochemical research?
- Methodological Answer: It serves as:
- A chelating agent in metal-binding studies (e.g., Pd(II) recovery from mixed-metal solutions via selective adsorption at pH 2–4 ).
- A building block for synthesizing bioactive molecules (e.g., enzyme inhibitors or fluorescent probes) by functionalizing the amino or carboxylic acid groups .
Advanced Research Questions
Q. How can researchers optimize the selective recovery of Pd(II) using this compound as an adsorbent?
- Methodological Answer:
- pH Optimization: Conduct batch adsorption experiments across pH 1–6 to identify optimal Pd(II) uptake (typically pH 2–3).
- Competing Ion Analysis: Test selectivity in solutions containing Pt(IV), Rh(III), and other transition metals. Adjust ionic strength (e.g., 0.1 M NaCl) to minimize interference.
- Adsorption Isotherms: Fit data to Langmuir/Freundlich models to quantify maximum capacity (e.g., reported capacities range from 50–120 mg/g, depending on synthesis purity ).
Q. How to address discrepancies in reported adsorption capacities across studies?
- Methodological Answer:
- Standardize Protocols: Ensure consistent parameters (pH, temperature, initial metal concentration).
- Material Characterization: Compare adsorbent purity (via elemental analysis) and surface area (BET) between studies.
- Quality Control: Use ICP-MS for precise metal quantification, avoiding colorimetric methods prone to interference .
Q. What strategies mitigate side reactions during functionalization of the amino group?
- Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the amino group during carboxylic acid activation.
- Low-Temperature Reactions: Perform acylation or sulfonation at 0–5°C to suppress oxidation or dimerization.
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent degradation of sensitive intermediates .
Q. What computational methods predict its interaction with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) leveraging the methoxyethoxy group’s flexibility for hydrophobic pocket interactions.
- Molecular Dynamics (MD): Simulate stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories.
- DFT Calculations: Analyze electron density maps (via Gaussian 16) to predict reactivity at the amino or carboxylate sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

